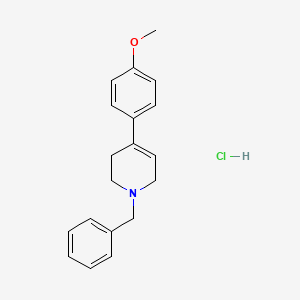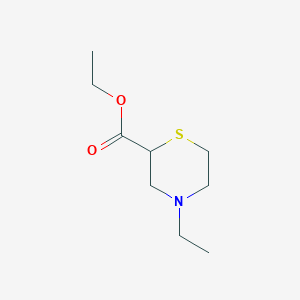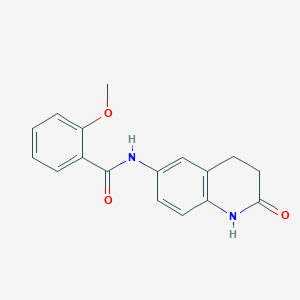![molecular formula C15H17N3O2 B2517652 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2034513-74-9](/img/structure/B2517652.png)
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one" is a heterocyclic compound that features a fusion of benzoxazepine and pyrazole rings. This type of structure is of interest due to its potential biological activity and the presence of the oxazepine ring, which is a seven-membered heterocycle containing oxygen and nitrogen atoms. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its significance in medicinal chemistry.
Synthesis Analysis
The synthesis of related dibenzoxazepine derivatives has been described using ring closure reactions of sodium salts of halogenated hydroxy-benzanilides, as well as through intramolecular Ullmann-ether reactions and Buchwald-Hartwig reactions . Additionally, the synthesis of 1,3-oxazepine derivatives has been achieved via a [2+5] cycloaddition reaction starting from pyrazolone moieties . These methods provide a framework for the potential synthesis of the compound , although the exact synthesis of "1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxazepine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR spectroscopy . X-ray crystallography has also been employed to determine the crystal structure of related compounds, which can provide insight into the three-dimensional conformation and potential intermolecular interactions of the compound .
Chemical Reactions Analysis
The oxazepine ring can participate in various chemical reactions, including cycloadditions and rearrangements. For instance, the lactam form of dibenzoxazepine can be rearranged to the corresponding acid under certain conditions . The reactivity of the pyrazole ring in the target compound may also allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical properties of oxazepine derivatives, such as melting points and yields, have been reported, and these can be indicative of the compound's stability and purity . The chemical properties, including reactivity and potential biological activity, are inferred from related structures. For example, some oxazepine derivatives have shown fungicidal activity, suggesting that the compound may also possess similar properties .
Scientific Research Applications
Stereocontrolled Synthesis
Research has highlighted the synthetic utility of 2,3-dihydrobenzo[f][1,4]oxazepine derivatives, showcasing their potential in stereocontrolled and diversity-oriented synthesis. Notably, an innovative approach employing the Ugi–Joullie multicomponent reaction has been developed, allowing for the diastereoselective preparation of tetrahydrobenzo[f][1,4]oxazepines. This method facilitates the combinatorial introduction of four diversity points, offering a versatile platform for drug-like molecule synthesis. Furthermore, the feasibility of obtaining these compounds in enantiomerically pure form has been demonstrated, underscoring their significance in medicinal chemistry and drug discovery efforts Banfi et al., 2013.
Heterocyclic Compound Synthesis
In another study, a diverse array of heterocyclic compounds, including oxazepine and pyrazole derivatives, was synthesized starting from 2-aminobenzaldehyde. This work illustrates the versatility of 2,3-dihydrobenzo[f][1,4]oxazepine frameworks in generating novel heterocyclic structures. Such compounds hold potential for further chemical modification and evaluation in various biological contexts, reflecting the broad applicability of this chemical scaffold in synthetic and medicinal chemistry Adnan et al., 2014.
Antimicrobial Activity
An interesting discovery from the natural product realm includes the isolation of dibenzo[b,f]oxepins with antimycobacterial properties from Bauhinia saccocalyx roots. These compounds, termed bauhinoxepins, have shown promising antimycobacterial activity, presenting a novel chemical scaffold for the development of new antimycobacterial agents. This finding highlights the potential of 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one and related structures in contributing to the fight against mycobacterial infections Kittakoop et al., 2004.
Drug Discovery and Design
The structural complexity and inherent biological relevance of the 2,3-dihydrobenzo[f][1,4]oxazepine scaffold have been exploited in drug discovery, leading to the design of novel compounds with potential therapeutic applications. Studies focused on the synthesis and evaluation of these derivatives underscore their utility in generating pharmacologically active agents, further underscoring the significance of this chemical framework in the development of new drugs Prado et al., 2006.
properties
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(18-8-4-7-16-18)15(19)17-9-10-20-14-6-3-2-5-13(14)11-17/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRKXDJAZGFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=CC=CC=C2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)


![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)


![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)


![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)